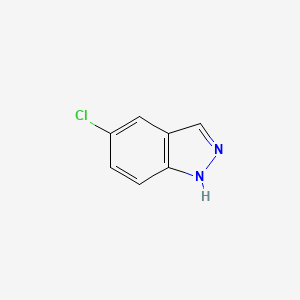

5-Chloro-1H-indazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNCILPDWNBPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220091 | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-26-0 | |

| Record name | 5-Chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Chloro 1h Indazole and Its Derivatives

Classical and Contemporary Synthetic Routes to the 5-Chloro-1H-indazole Core

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily categorized as cyclization-based methods and halogenation-based methods. These routes often involve multiple steps to assemble the bicyclic indazole system with the desired chlorine substituent.

Cyclization-based Approaches

Cyclization reactions are a cornerstone for the synthesis of the indazole ring system. These methods typically involve the formation of the pyrazole (B372694) ring onto a pre-functionalized benzene (B151609) derivative.

One common strategy involves the cyclization of appropriately substituted hydrazones. For instance, a plausible route to a related compound, 5-Chloro-7-fluoro-1H-indazole, involves the reaction of 3-chloro-5-fluoro-benzaldehyde with hydrazine (B178648) to form the corresponding hydrazone. vulcanchem.com This intermediate then undergoes cyclization, often facilitated by an oxidizing agent like copper(I) oxide under aerobic conditions, to yield the indazole ring. vulcanchem.com

Another approach is the diazotization of an amino group followed by reductive cyclization. For example, the synthesis of 3-methyl-5-chloro-1H-indazole can be achieved by diazotizing an aminoacetophenone derivative with sodium nitrite (B80452) in hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with a reducing agent, such as stannous chloride, to induce cyclization and form the indazole product in high yield.

Transition-metal-catalyzed C-H activation and annulation have emerged as powerful tools for constructing indazole derivatives. researchgate.net For example, Rh(III)-catalyzed double C-H activation and cross-coupling of aldehyde phenylhydrazones provides a direct route to functionalized 1H-indazoles. nih.gov This method is valued for its scalability and tolerance of various functional groups. nih.gov Similarly, a rhodium/copper-catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes can produce 1H-indazoles. nih.gov

Halogenation-based Approaches

Halogenation-based strategies introduce the chlorine atom onto a pre-formed indazole ring. This approach is advantageous when the parent indazole is readily available. The chlorination of 1H-indazole can be achieved using various chlorinating agents. ontosight.aichemicalbook.com For instance, N-chlorosuccinimide (NCS) is a commonly used reagent for the regioselective chlorination of indazoles. google.com The reaction conditions, such as the solvent and temperature, can be optimized to achieve the desired product. vulcanchem.com

A patent describes the synthesis of methyl 3-chloro-1H-indazole-5-carboxylate by reacting methyl 1H-indazole-5-carboxylate with N-chlorosuccinimide in chloroform (B151607) in the presence of dimethyl sulfoxide, achieving an 81% yield. google.com This highlights the efficiency of using NCS for such transformations.

Multi-Step Synthesis Pathways

Often, the synthesis of this compound and its derivatives involves a multi-step sequence combining both cyclization and halogenation or other functional group interconversions.

A scalable, three-step approach to a related compound, 5-bromo-4-fluoro-1-methyl-1H-indazole, starts from a trisubstituted benzene derivative. thieme-connect.com This pathway includes an ortho-directed lithiation followed by formylation, condensation with methyl hydrazine to form a hydrazone, and finally, an intramolecular Ullmann-type reaction to construct the indazole ring. thieme-connect.com This demonstrates how a combination of different reaction types can be strategically employed for the efficient synthesis of complex indazole derivatives.

Another multi-step synthesis involves the bromination of 3-fluoro-2-methylaniline (B146951), followed by a ring-closure reaction and a deprotection step to yield 5-bromo-4-fluoro-1H-indazole. google.com Such pathways are designed to be high-yielding and suitable for large-scale industrial production. google.com

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives with specific properties. Key functionalization strategies include C-H functionalization and reactions at the nitrogen atoms of the pyrazole ring.

C-H Functionalization Strategies

Direct C-H functionalization is a highly attractive and atom-economical method for introducing new substituents onto the indazole ring. The chlorine atom at the 5-position influences the reactivity of the other positions on the benzene ring.

Transition metal-catalyzed cross-coupling reactions are widely used for C-H arylation. For example, palladium catalysts can be used to couple 3-iodoindazoles with aryl or heteroaryl boronic acids (Suzuki coupling) to form 3-arylindazoles. researchgate.net While 3-bromo- (B131339) and 3-chloro-indazoles were reported to be unreactive under certain conditions, N-protected indazoles showed higher reactivity. researchgate.net

The chlorine substituent itself can be a site for functionalization through nucleophilic aromatic substitution, although this typically requires strong nucleophiles and harsh conditions. vulcanchem.com

N-Alkylation and N-Arylation Reactions

The nitrogen atoms of the indazole ring are common sites for derivatization, leading to N-1 and N-2 substituted isomers. The regioselectivity of these reactions is a critical aspect.

N-Alkylation: The alkylation of the indazole scaffold can lead to a mixture of N-1 and N-2 isomers, and the ratio is influenced by the reaction conditions and the substituents on the indazole ring. d-nb.info The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 regioselectivity in the alkylation of various C-3 substituted indazoles. d-nb.info The nature of the substituent at the C-7 position can also direct the alkylation towards the N-2 position. d-nb.info

N-Arylation: Copper-catalyzed N-arylation (Ullmann condensation) is a common method for introducing aryl groups at the nitrogen of the indazole ring. For example, reacting 1H-indazole with aryl halides in the presence of a copper catalyst and a suitable ligand can lead to N-1 arylated products. researchgate.net Palladium-catalyzed reactions have also been developed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org

Substitution Reactions at the Indazole Ring

The reactivity of the indazole ring in this compound allows for various substitution reactions, enabling the introduction of a wide array of functional groups. cymitquimica.com These reactions can be broadly categorized into nucleophilic and electrophilic substitutions.

While the benzene portion of the indazole ring is generally less susceptible to nucleophilic attack, the halogen substituent at the 5-position can undergo nucleophilic substitution reactions. ambeed.com For instance, in related halogenated indazoles, the halogen atoms can be displaced by nucleophiles such as sodium azide (B81097) or potassium cyanide. smolecule.com This provides a pathway to introduce azide or cyano functionalities, which can be further elaborated into other nitrogen-containing groups or carboxylic acid derivatives, respectively.

The nitrogen atoms of the pyrazole ring can also act as nucleophiles in reactions like N-alkylation and N-acylation. ambeed.comvulcanchem.com Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.gov The regioselectivity of these reactions is influenced by factors such as the nature of the electrophile, the solvent, and the base used. nih.gov For example, a study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide in the presence of sodium hydride in DMF yielded a mixture of N1 and N2 isomers. beilstein-journals.org

A one-pot synthesis method has been developed for the regioselective N-alkylation of indazoles. This process involves the diazotization of 2-methylanilines, followed by intramolecular cyclization and subsequent N-alkylation with reagents like ethyl chloroacetate (B1199739) in the presence of a citric acid catalyst. primescholars.com For 5-chloro-2-methylaniline, this method yields ethyl 2-(5-chloro-1H-indazol-1-yl)acetate in high yield. primescholars.com

Table 1: Examples of Nucleophilic Substitution Reactions on Indazole Derivatives

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide, NaH, DMF | Methyl 1-isopropyl-5-bromo-1H-indazole-3-carboxylate and Methyl 2-isopropyl-5-bromo-1H-indazole-3-carboxylate | 38 (N1), 46 (N2) | beilstein-journals.org |

The indazole ring system is susceptible to electrophilic aromatic substitution, with the position of substitution being influenced by the existing substituents and reaction conditions. vulcanchem.comsmolecule.com The electron-rich nature of the pyrazole ring generally directs electrophiles to specific positions. vulcanchem.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. ambeed.comambeed.com For instance, the chlorination of 1H-indazole can yield a mixture of chlorinated products, including 3-chloro, 3,5-dichloro, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com The presence of the electron-withdrawing chlorine atom at the 5-position on the benzene ring modulates the reactivity of the aromatic system towards further electrophilic attack. vulcanchem.comsmolecule.com

Nucleophilic Substitutions

Synthesis of Carboxylic Acid Derivatives of this compound

This compound-3-carboxylic acid is a key intermediate in the synthesis of various biologically active compounds. chemimpex.coma2bchem.com A common method for its preparation involves the oxidation of the corresponding aldehyde or methyl group at the 3-position. smolecule.com Another synthetic route involves the hydrolysis of the corresponding ester, methyl this compound-3-carboxylate. chemicalbook.com The ester itself can be synthesized by reacting this compound-3-carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like concentrated sulfuric acid, with reported yields around 75%. chemicalbook.com

Table 2: Synthesis of this compound-3-carboxylic Acid and its Methyl Ester

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|

Synthesis of Carbaldehyde Derivatives of this compound

This compound-3-carbaldehyde is a valuable precursor for a variety of functionalized indazoles. nih.govrsc.org A direct and efficient method for its synthesis is the nitrosation of 5-chloro-indole. nih.govrsc.org This reaction, when carried out at room temperature for 12 hours, can produce the desired aldehyde in a high yield of 96%. nih.govrsc.org It is noteworthy that the direct Vilsmeier-Haack formylation, a common method for introducing an aldehyde group to electron-rich aromatic rings, is generally ineffective at the C3 position of indazoles. rsc.orgrsc.org The Vilsmeier-Haack reaction involves the use of a substituted formamide, such as dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate a Vilsmeier reagent, which then acts as the formylating agent. wikipedia.orgsemanticscholar.org

Table 3: Synthesis of this compound-3-carbaldehyde

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|

Synthesis of Carbonitrile Derivatives of this compound

This compound-3-carbonitrile is another important building block in medicinal chemistry. One synthetic approach involves the reaction of a suitable precursor with pyridine (B92270) and trifluoroacetic anhydride (B1165640) in dichloromethane. chemicalbook.com Another general method for the synthesis of 1H-indazole-3-carbonitriles is the palladium-catalyzed cyanation of 3-iodo-1H-indazoles using potassium ferrocyanide as the cyanide source. orgsyn.org This method avoids the use of more toxic cyanide reagents like KCN or NaCN. orgsyn.org

Preparation of Hydroxylated this compound Analogues

Hydroxylated indazoles are of interest due to their potential biological activities. A straightforward method for the synthesis of 5-chloro-1H-indazol-3-ol involves the cyclization of 5-chloro-2-hydrazinylbenzoic acid. chemicalbook.com This reaction is typically carried out by heating the starting material in the presence of concentrated hydrochloric acid, followed by neutralization to a pH of 7.0, affording the product in a 60% yield. chemicalbook.com

Table 4: Synthesis of 5-Chloro-1H-indazol-3-ol

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|

Synthesis of Sulfonamide and Carbamate (B1207046) Derivatives

The functionalization of the indazole core with sulfonamide and carbamate groups is a significant area of research, often aimed at producing compounds with specific biological activities.

Sulfonamide Derivatives:

The synthesis of sulfonamide derivatives of indazoles can be achieved through several methods. A primary route involves the reaction of an amino-indazole with a sulfonyl chloride. For instance, 5-nitro-1H-indazole can be reacted with various sulfonyl chloride derivatives in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF) to produce N-sulfonylated indazoles in good yields (54–88%). mdpi.com Another approach involves the reduction of a nitro-indazole to an amino-indazole, followed by a sulfonylation reaction. mdpi.com For example, 7-amino-1H-indazole can be reacted with 2-chloro-5-methoxybenzenesulfonyl chloride in the presence of pyridine and 4-dimethylaminopyridine (B28879) (DMAP) to yield the corresponding sulfonamide. mdpi.com

A series of indazole arylsulfonamides have been synthesized as antagonists for the CC-chemokine receptor 4 (CCR4). acs.org In one instance, 5-chloro-N-[1-[(3-cyanophenyl)methyl]-4-(methyloxy)-1H-indazol-3-yl]-2-thiophenesulfonamide was prepared by reacting the corresponding 3-aminoindazole derivative with 5-chloro-2-thiophenesulfonyl chloride in pyridine. acs.org This highlights a common strategy where the sulfonamide linkage is formed at the N1 position of the indazole ring. mdpi.comresearchgate.net

Carbamate Derivatives:

Carbamate derivatives of indazoles are also of significant interest. A general method for their synthesis involves the reaction of 5-nitro-1H-indazole with substituted chloroformates in the presence of a base like sodium hydride in a polar aprotic solvent. acgpubs.org This leads to the formation of 5-nitro-1H-indazole-1-carboxylates. acgpubs.org

More complex carbamate derivatives have been synthesized through cascade reactions. For example, a cascade reaction of N-nitrosoanilines with specific diazo compounds can yield indazole derivatives featuring a benzoyl carbamate moiety. acs.orgacs.org This method involves a sequence of steps including C–H alkylation, nucleophilic additions, and C–C bond cleavage to construct the final product. acs.org One specific compound synthesized via this route is 5-Chloro-1-ethyl-3-(2-((((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)carbonyl)(methyl)carbamoyl) phenyl)-1H-indazole 2-Oxide. acs.orgacs.org

Table 1: Synthesis of Sulfonamide and Carbamate Derivatives

| Derivative Type | Starting Material | Key Reagents | Product Example | Reference |

|---|---|---|---|---|

| Sulfonamide | 5-Nitro-1H-indazole | 3,4-Dimethoxyphenyl)sulfonyl chloride, NaH, DMF | 1-((3,4-Dimethoxyphenyl)sulfonyl)-5-nitro-1H-indazole | mdpi.com |

| Sulfonamide | 5-Nitro-1H-indazole | 4-Chloro-3-nitrophenylsulfonyl chloride, NaH, DMF | 1-(4-Chloro-3-nitrophenylsulfonyl)-5-nitro-1H-indazole | acgpubs.org |

| Sulfonamide | 3-Amino-1-((3-cyanophenyl)methyl)-4-methoxy-1H-indazole | 5-Chloro-2-thiophenesulfonyl chloride, Pyridine | 5-Chloro-N-[1-[(3-cyanophenyl)methyl]-4-(methyloxy)-1H-indazol-3-yl]-2-thiophenesulfonamide | acs.org |

| Carbamate | N-ethyl-N-nitrosoaniline, Diazo homophthalimide | [Cp*RhCl₂]₂, Cu(OAc)₂, TEMPO, HFIP | 5-Chloro-1-ethyl-3-(2-((((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)carbonyl)(methyl)carbamoyl) phenyl)-1H-indazole 2-Oxide | acs.orgacs.org |

| Carbamate | 5-Nitro-1H-indazole | Substituted Chloroformates, NaH, DMF | 5-Nitro-1H-indazole-1-carboxylates | acgpubs.org |

Development of Fused Heterocyclic Analogues (e.g., Triazolo-thiadiazole hybrids)

The development of fused heterocyclic systems based on the this compound scaffold has led to the creation of novel molecular architectures. A notable example is the synthesis of chloro-1H-indazole-based fused triazolo-thiadiazole analogs. researchgate.net

The synthesis of these complex hybrids often starts with a functionalized indazole. For instance, 1H-indazole-5-carboxylic acid can be used as a precursor. nih.gov A general synthetic pathway involves several steps:

The indazole carboxylic acid is reacted with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form an indazole-based thiadiazole intermediate. nih.gov

This intermediate can then undergo further cyclization reactions. For example, reaction with aromatic carboxylic acids in POCl₃ can lead to the formation of researchgate.netacs.orgacs.orgtriazolo[3,4-b] researchgate.netacs.orgontosight.aithiadiazoles. dergipark.org.tr

A specific series of chloro-1H-indazole-based fused triazole-thiadiazole analogs were synthesized with reported yields between 54–77%. researchgate.netresearchgate.netresearchgate.net These syntheses demonstrate the versatility of the indazole core as a building block for constructing more complex, polycyclic heterocyclic systems. nih.govdergipark.org.tr This strategy of fusing different heterocyclic rings, such as a triazole and a thiadiazole onto an indazole framework, is a powerful method for generating chemical diversity. nih.govmdpi.com

Table 2: Synthesis of Fused Heterocyclic Analogues

| Fused System | Precursor | General Reaction Sequence | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Triazolo-thiadiazole | 1H-Indazole-5-carboxylic acid | 1. Reaction with thiosemicarbazide (POCl₃). 2. Further cyclization with other reagents. | Indazole-based triazolo-thiadiazole hybrid | researchgate.netnih.gov |

| Triazolo-thiadiazole | 4-Amino-5-substituted-1,2,4-triazole-3-thiol | Condensation with a substituted benzoic acid in POCl₃. | 3,6-disubstituted- researchgate.netacs.orgacs.orgtriazolo[3,4-b] researchgate.netacs.orgontosight.aithiadiazoles | dergipark.org.tr |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For indazole synthesis, this includes the use of natural catalysts, alternative energy sources, and one-pot procedures to improve efficiency and reduce waste.

One green approach involves the use of natural, biodegradable catalysts. For example, lemon peel powder has been successfully used as an efficient natural catalyst for the synthesis of 1H-indazoles from substituted aromatic aldehydes and hydrazine hydrate. niif.huresearchgate.netresearchgate.net This reaction can be further accelerated using ultrasound irradiation, which often leads to good yields in short reaction times. niif.huresearchgate.netresearchgate.net

Another green strategy is the development of one-pot syntheses. A citric acid-mediated route has been demonstrated for the regioselective synthesis of N-alkylated indazoles from 2-methylanilines. primescholars.com This method proceeds via diazotization, intramolecular cyclization, and subsequent N-alkylation in an ethanol-water mixture, offering high yields (78-96%) and a simple work-up procedure. primescholars.com The use of a biodegradable acid like citric acid and a benign solvent system makes this an attractive green alternative to traditional methods that may use harsh acids or toxic metals. primescholars.comgoogle.com

Furthermore, synthetic methods are being developed under milder conditions to avoid the high temperatures and strong bases or acids often required in classical indazole syntheses. google.comgoogle.com For instance, a three-step synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline involves bromination, a ring-closure reaction, and a deprotection step under mild conditions, making it suitable for larger-scale production. google.com These approaches highlight a shift towards more sustainable and efficient chemical manufacturing.

Reactivity and Reaction Mechanisms of 5 Chloro 1h Indazole

Influence of the Chlorine Substituent on Reactivity

The chlorine atom at the 5-position of the indazole ring significantly modulates the molecule's chemical properties and reactivity. cymitquimica.comcymitquimica.com As an electron-withdrawing group, the chlorine substituent influences the electron density distribution across the aromatic system primarily through its negative inductive effect. researchgate.net This electronic influence affects the molecule's participation in various chemical reactions, including electrophilic and nucleophilic substitutions. cymitquimica.com

The electron-withdrawing nature of the chlorine atom generally deactivates the benzene (B151609) portion of the ring system towards electrophilic aromatic substitution, while directing incoming electrophiles to specific positions. Conversely, it can activate the ring for nucleophilic aromatic substitution (SNAr) reactions, although such reactions for chloro-indazoles are less common than for other halogenated heterocycles.

In the context of derivatization, the chlorine substituent's electronic properties are a key consideration. For instance, in metal-catalyzed cross-coupling reactions, the C-Cl bond can participate directly. Furthermore, its presence is compatible with various reaction conditions, allowing for functionalization at other sites on the molecule. rsc.org Studies on substituted indazoles have shown that the inductive effects from chlorine substituents lead to deshielding effects for nearby carbon and proton atoms, a phenomenon observable in NMR spectroscopy. researchgate.net

Aromaticity and Tautomerism Studies of the Indazole Nucleus

The indazole ring system is a 10-π electron aromatic heterocycle. mdpi.com A critical feature of N-unsubstituted indazoles, including 5-Chloro-1H-indazole, is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. researchgate.netbeilstein-journals.orgresearchgate.net This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov

For most indazole derivatives, the 1H-tautomer, which has a benzenoid structure, is thermodynamically more stable and therefore the predominant form in various phases compared to the quinonoid 2H-tautomer. mdpi.comresearchgate.netbeilstein-journals.orgbeilstein-journals.org This stability is often attributed to greater aromatic stabilization in the 1H form. vulcanchem.com The tautomeric equilibrium can significantly influence the synthesis, reactivity, and physical properties of the compound. researchgate.net While alkylation reactions can occur at either the N-1 or N-2 position, often leading to mixtures of isomers, the inherent stability of the 1H-tautomer is a crucial factor in predicting reaction outcomes. mdpi.com The N-1 isomers are generally considered thermodynamically more stable, while N-2 isomers may be kinetically favored under certain conditions. mdpi.com

Table 1: Tautomeric Forms of 5-Chloro-indazole

| Tautomer Name | Structural Description | General Stability |

|---|---|---|

| This compound | Benzenoid form, NH proton on N1 | Predominant, more stable researchgate.netbeilstein-journals.orgbeilstein-journals.org |

This table is generated based on general principles of indazole tautomerism; the chlorine substituent is not expected to reverse the inherent stability preference.

Mechanistic Investigations of Derivatization Reactions

Understanding the precise mechanisms of derivatization is crucial for controlling the synthesis of specific this compound derivatives. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into reaction pathways and transition states.

Mechanistic studies on indazole derivatives have revealed various reaction pathways depending on the reagents and conditions employed. For instance, the direct C3-functionalization of indazoles, which is typically challenging due to the low nucleophilicity of the C3-position, can be achieved using specific catalytic systems. nih.gov

One well-studied reaction is the copper-hydride (CuH) catalyzed C3-selective allylation of N-(benzoyloxy)indazoles. mit.edusci-hub.se this compound derivatives have been shown to be competent substrates in this transformation. mit.edusci-hub.se DFT calculations suggest that this reaction does not proceed via an oxidative addition/reductive elimination sequence as initially proposed for similar indole (B1671886) reactions. Instead, the mechanism involves the formation of a copper allyl complex, followed by a concerted addition of the indazole electrophile. nih.govsci-hub.se The reaction leads to a 3H-indazole complex which then tautomerizes to the final 1H-indazole product. nih.gov

Other mechanistic pathways have been proposed for different transformations. Silver(I)-mediated intramolecular oxidative C-H amination for the construction of 1H-indazoles is suggested to proceed via a single electron transfer (SET) mechanism. acs.org Electrochemical functionalizations have been shown to follow radical pathways, with the specific outcome depending on the electrode material used. researchgate.net

Transition state analysis provides a deeper understanding of the factors controlling selectivity and reactivity. In the CuH-catalyzed C3-allylation of indazoles, DFT calculations have identified a six-membered Zimmerman-Traxler-type transition state as the key enantioselectivity-determining step. nih.govmit.edusci-hub.se

The analysis of four competing transition states (TS2a-d) for the indazole addition showed that steric repulsions play a crucial role. Transition states where a bulky substituent is forced into a pseudoaxial position are significantly disfavored energetically. nih.govmit.edu For example, in one study, the transition state leading to the major (R) product (TS2c) was calculated to be 5.4 kcal/mol more favorable than the one leading to the minor (S) product (TS2d). mit.edu The enantioselectivity is governed by a combination of ligand-substrate steric interactions and repulsions involving the pseudoaxial substituent in the chair-like transition state. nih.gov

Table 2: Calculated Relative Energies of Competing Transition States in a Model Indazole Allylation

| Transition State | Originating Complex | Key Steric Feature | Relative Free Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| TS2a | E-allyl copper | Small group pseudoaxial | 0 | Favored path to (R) product nih.gov |

| TS2b | E-allyl copper | Small group pseudoaxial | +5.4 | Disfavored path to (S) product mit.edu |

| TS2c | Z-allyl copper | Bulky group pseudoaxial | +3.3 | Disfavored path nih.gov |

Data adapted from DFT studies on indazole allylation to illustrate the principles of transition state analysis. nih.govmit.edu The exact energy values are specific to the model system studied.

For N-alkylation reactions, DFT calculations have been used to rationalize the observed regioselectivity (N-1 vs. N-2). In reactions involving cesium carbonate, a chelation mechanism has been proposed where the cesium cation coordinates with the indazole N-2 atom and an oxygen atom from a C-3 substituent. This pre-organization lowers the transition state energy for N-1 alkylation. beilstein-journals.orgbeilstein-journals.org The energy difference between the N-1 and N-2 transition states can be small, but the chelation effect is critical in directing the reaction outcome. beilstein-journals.org

Spectroscopic and Advanced Analytical Characterization of 5 Chloro 1h Indazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For 5-Chloro-1H-indazole, the ¹H NMR spectrum exhibits characteristic signals for its aromatic protons and the N-H proton.

In a typical deuterated solvent like DMSO-d₆, the N-H proton of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift, generally in the range of 10-13 ppm. vulcanchem.com The aromatic protons on the benzene (B151609) ring give rise to distinct signals. For instance, in an analogue like ethyl 2-(5-chloro-1H-indazol-1-yl)acetate, the aromatic protons appear at δ 8.05 (s, 1H), 7.72 (d, J=2.4Hz, 1H), and 7.46 (d, J=6.6Hz, 1H). primescholars.com The chemical shifts and coupling constants of these protons are influenced by the electronic effects of the chlorine substituent and the fused pyrazole (B372694) ring.

The specific chemical shifts can vary depending on the solvent used. A comprehensive list of common solvent residual peaks and impurities is often referenced to distinguish them from the compound's actual signals. carlroth.comsigmaaldrich.com For example, the residual peak for DMSO-d₆ appears around 2.50 ppm. carlroth.com

Below is a data table summarizing representative ¹H NMR data for this compound analogues found in the literature.

| Compound | Solvent | ¹H NMR Data (δ, ppm) | Reference |

|---|---|---|---|

| Ethyl 2-(5-chloro-1H-indazol-1-yl)acetate | Not specified | 8.05 (s, 1H, arom H), 7.72 (d, J=2.4Hz, 1H, arom H), 7.46 (d, J=6.6Hz, 1H, arom H), 5.14 (s, 2H, -N-CH₂-C=O), 4.23 (q, J=6.9Hz, 2H, -OCH₂-), 1.28 (t, J=6.9Hz, 3H, -CH₃) | primescholars.com |

| N-(3-chloro-1H-indazol-5-yl)-4,4,4-trifluorobutane-1-sulfonamide | CDCl₃ | 9.92 (br s, 1H), 7.58 (s, 1H), 7.48 (d, J = 9.2 Hz, 1H), 7.35 – 7.40 (m, 1H), 6.43 (br s, 1H), 3.17 (t, J = 7.5 Hz, 2H), 2.50-2.60 (m, 2H) | nih.gov |

| Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate | DMSO-d₆ | 8.21 (s, 1H, indazole-H), 3.89 (s, 3H, OCH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicative of its electronic environment. The general range for ¹³C signals in organic compounds is 0-220 ppm. bhu.ac.in

For indazole derivatives, aromatic carbons typically resonate in the range of 110-150 ppm. bhu.ac.in The carbon atom attached to the chlorine (C-5) will experience a downfield shift due to the electronegativity of the halogen. Quaternary carbons, those without any attached protons, often show weaker signals. oregonstate.edu

In a study of N-H pyrazoles and indazoles, the ¹³C chemical shifts were used to determine the tautomeric form present in solution and the solid state. cdnsciencepub.comcdnsciencepub.com For example, in ethyl 2-(5-chloro-1H-indazol-1-yl)acetate, the carbonyl carbon of the ester group appears at a characteristic downfield shift. primescholars.com

The following table presents representative ¹³C NMR data for analogues of this compound.

| Compound | Solvent | ¹³C NMR Data (δ, ppm) | Reference |

|---|---|---|---|

| 5-Chloro-1-decylindoline-2,3-dione | CDCl₃ | 183.15 (C=O), 166.03 (N-C=O), 145.52, 129.39, 125.39 (Cq), 141.28, 115.58, 111.40 (CHAr), 40.49, 31.87, 29.49, 29.27, 29.21, 27.21, 26.89, 22.70 (CH₂), 14.12 (CH₃) | imist.ma |

| 5-Chloro-3-methyl-1H-indole | CDCl₃ | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 | rsc.org |

| 2,3-Diphenyl-2H-Indazole | DMSO-d₆ | 169.13, 148.11, 140.15, 139.79, 135.10, 129.32, 129.17, 128.98, 128.37, 128.26, 126.77, 125.88, 122.34, 121.02, 120.38, 117.29 | nih.gov |

Solid-State CPMAS NMR Spectroscopy

Solid-state Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a powerful technique for characterizing crystalline and amorphous solid samples. It is particularly useful for studying tautomerism and polymorphism in indazole derivatives, as it provides information about the structure in the solid phase, which can differ from that in solution. csic.esacs.org

Studies on substituted imidazoles have shown that ¹³C CP-MAS NMR can overcome the issue of fast tautomerization in solution, which can lead to poor resolution in conventional ¹³C NMR spectra. mdpi.com For indazoles, this technique can definitively identify the predominant tautomer (1H or 2H) in the solid state. cdnsciencepub.comcsic.es The chemical shifts observed in CPMAS spectra can be compared with calculated values from theoretical models like Gauge-Invariant Atomic Orbital (GIAO) to confirm structural assignments. acs.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like halogenated indazoles. nih.govusgs.gov In a typical GC-MS analysis, the compound is vaporized and separated on a GC column before being introduced into the mass spectrometer. Electron ionization (EI) is a common ionization method used in GC-MS, which often leads to extensive fragmentation. diva-portal.org

The mass spectrum of this compound would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). nih.gov The fragmentation pattern can provide clues about the structure of the molecule. For example, the loss of a chlorine atom or the cleavage of the pyrazole ring would result in specific fragment ions. The National Institute of Standards and Technology (NIST) library contains mass spectral data for many compounds, including this compound, which can be used for identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that couples the separation power of liquid chromatography with the sensitive detection of mass spectrometry. It is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS. d-nb.infoacgpubs.org Various ionization techniques can be employed in LC-MS, such as electrospray ionization (ESI), which is a soft ionization method that typically results in less fragmentation and a prominent molecular ion peak, often as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. scielo.br

LC-MS has been used to identify and quantify indazole derivatives in various matrices. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as LC-QTOF (Quadrupole Time-of-Flight), provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound and its fragments. diva-portal.orgresearchgate.net

The following table shows representative mass spectrometry data for some indazole analogues.

| Compound | Technique | Ionization | m/z Data | Reference |

|---|---|---|---|---|

| This compound | GC-MS | EI | Molecular Ion (m/z): 152 (Top Peak), 154 (2nd Highest) | nih.gov |

| Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate | LC-MS | Not specified | [M+H]⁺: 289.51 | |

| 5-bromo-7-chloro-1H-indazole | LCMS | ESI | [M+H]⁺: 225, 227 | ucsf.edu |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a powerful tool for determining the exact mass of a molecule, which in turn allows for the calculation of its elemental formula with high accuracy. In the analysis of indazole derivatives, HRESI-MS is frequently employed to confirm the successful synthesis of target compounds.

For instance, in the synthesis of various substituted pyrimido[1,2-b]indazole derivatives, HRESI-MS was used to verify the mass of the synthesized compounds. mdpi.com The technique is capable of distinguishing between molecules with very similar nominal masses due to its high resolving power. The process involves dissolving the sample in a suitable solvent and introducing it into the mass spectrometer through a capillary at a high voltage. This creates a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions, which are then guided into the mass analyzer.

The high-resolution capability of the instrument, often a quadrupole/time-of-flight (Q-TOF) hybrid, allows for mass measurements with errors in the parts-per-million (ppm) range. mdpi.com This level of precision is crucial for confirming the elemental composition of newly synthesized molecules, as demonstrated in the characterization of various indole-based compounds where the calculated and found mass-to-charge ratios ([M+H]⁺) showed excellent agreement. frontiersin.orgmdpi.com

Orthogonal Acceleration Time-of-Flight (oa-TOF) Mass Spectrometry

Orthogonal Acceleration Time-of-Flight (oa-TOF) mass spectrometry is another high-resolution mass spectrometry technique that provides accurate mass measurements. researchgate.net In this method, ions are accelerated into the flight tube in a direction perpendicular (orthogonal) to their initial motion. This design significantly improves the resolution and mass accuracy compared to traditional TOF instruments. researchgate.netimreblank.ch

The utility of oa-TOF mass spectrometry has been demonstrated in the analysis of complex mixtures and for the identification of unknown compounds. imreblank.ch For example, in the synthesis of 1H-indazole-3-carboxaldehyde derivatives, HRMS analysis was performed using an oa-TOF mass spectrometer equipped with an electrospray source operating in both positive and negative ionization modes. rsc.orgrsc.orgrsc.org This allowed for the precise determination of the mass of the products, confirming their elemental composition. For this compound-3-carboxaldehyde, a derivative of this compound, this technique would be instrumental in verifying its structure. rsc.org The high mass accuracy of oa-TOF MS, often within 3 ppm, is essential for distinguishing between different potential molecular formulas. waters.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. These methods are based on the interaction of electromagnetic radiation with molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes. An FT-IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber).

In the characterization of indazole derivatives, FT-IR spectroscopy is a standard method. For example, in the synthesis of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate, an analogue of this compound, the IR spectrum showed characteristic absorption bands at 1722, 1466, 1433, 1395, 1354, 1289, 1200, 1183, and 1153 cm⁻¹. beilstein-journals.org These bands correspond to the various vibrational modes of the molecule, such as C=O stretching, C=C stretching, and C-N stretching, providing evidence for the presence of the expected functional groups. Similarly, the FT-IR spectrum of 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid, another related compound, displayed characteristic broad peaks for OH and NH stretching, as well as a strong C=O stretching band at 1693 cm⁻¹. mdpi.com

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum shows the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations.

The comprehensive analytical characterization of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA) included the use of Raman spectroscopy to obtain detailed structural information. springermedizin.de For this compound, FT-Raman spectroscopy could be used to identify the vibrational modes of the indazole ring and the C-Cl bond, providing a more complete picture of its molecular structure when combined with FT-IR data.

Surface Enhanced Raman Scattering (SERS) Studies

Surface Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, typically silver or gold. This enhancement allows for the detection of very low concentrations of analytes.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. It involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.

For complex molecules like N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA), X-ray crystallography has been successfully used to determine its crystal and molecular structure. springermedizin.de This technique provides unambiguous confirmation of the connectivity of the atoms and the stereochemistry of the molecule. Although a specific crystal structure for this compound was not found in the provided results, this method would be the gold standard for its structural elucidation, providing precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Elemental Analysis (CHNS)

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). For this compound and its analogues, this analysis confirms the incorporation of the constituent elements in the correct ratios, validating the molecular formula.

The theoretical elemental composition of this compound (C₇H₅ClN₂) is calculated as follows:

Carbon (C): 55.11%

Hydrogen (H): 3.30%

Chlorine (Cl): 23.24%

Nitrogen (N): 18.36%

In the synthesis and characterization of various indazole derivatives, elemental analysis serves as a critical checkpoint. For instance, in the preparation of 1H-benzo[f]indazole-4,9-dione derivatives, the calculated and found values for C, H, and N are closely matched to confirm the structures of the synthesized compounds. mdpi.com Similarly, the structures of newly synthesized indazole-3-carboxamide derivatives and 6-substituted aminoindazoles are validated through elemental analysis, ensuring the successful incorporation of various substituents. derpharmachemica.comnih.gov This technique is routinely employed alongside spectroscopic methods to provide a complete and accurate structural elucidation of novel indazole-based compounds. researcher.lifegrowingscience.com

Below is a table representing theoretical vs. found elemental analysis values for a selection of indazole analogues, illustrating the high degree of accuracy achieved in their synthesis and purification.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

| 7-[2-(3,3-Dimethyloxiranyl)-ethyl]-1-(2-hydroxyethyl)3-3-methyl-1H-benzo[f]indazole-4,9-dione | C₁₈H₁₈N₂O₃ | C | 69.77 | 67.99 | mdpi.com |

| H | 5.84 | 5.88 | mdpi.com | ||

| N | 9.03 | 8.94 | mdpi.com | ||

| 3-[1-(2-Hydroxyethyl)-3-methyl-4,9-dioxo-4,9-dihydro-1H-benzo[f]indazol-7-yl]-propanoic acid | C₁₇H₁₆N₂O₅ | C | 62.19 | 62.14 | mdpi.com |

| H | 4.91 | 4.86 | mdpi.com | ||

| N | 8.53 | 8.48 | mdpi.com |

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are indispensable for the separation, identification, and purification of this compound and its analogues. These techniques are crucial for monitoring reaction progress, assessing compound purity, and isolating desired products.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for assessing the purity of synthesized indazole derivatives.

In the development of novel indazole-based compounds, HPLC is a standard method for purity determination. For example, the purity of 3-substituted indazoles, designed as mimics of the translation initiation inhibitor 4EGI-1, was confirmed to be greater than 95% by reverse-phase HPLC (RP-HPLC). nih.gov Similarly, various substituted acetamido-thiazole-indazole derivatives were analyzed for purity using HPLC, with most compounds showing purities above 97%. rroij.com

The development of new analytical methods for drugs often involves HPLC. For instance, a validated RP-HPLC method was developed for the simultaneous estimation of perindopril (B612348) erbumine and indapamide (B195227) in tablet formulations. scispace.com This highlights the versatility of HPLC in the analysis of indazole-containing compounds. In studies of novel carbohydrate-substituted indazole derivatives, UPLC-Q-TOF-MS, an advanced form of HPLC, was used to ensure the purity of all tested compounds was greater than 95%. biorxiv.org

A typical HPLC method for the analysis of indazole derivatives might involve a C18 column with a gradient elution system. For example, a study on 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives utilized an ACE 5 C18-300 column with a mobile phase gradient of acetonitrile (B52724) and water (containing 0.1% TFA). csic.es

The table below outlines typical HPLC conditions used for the analysis of indazole analogues.

| Parameter | Description |

| Column | Typically a reversed-phase column such as C18. nih.govscispace.comcsic.es |

| Mobile Phase | A mixture of an aqueous solvent (often with a modifier like formic acid or TFA) and an organic solvent like acetonitrile or methanol (B129727). nih.govscispace.comcsic.es |

| Detection | UV detection at a specific wavelength (e.g., 210 nm, 302 nm). scispace.comcaymanchem.com |

| Flow Rate | Typically in the range of 0.5-1.0 mL/min. nih.govcsic.es |

| Purity Assessment | Purity is often determined to be >95% for use in further studies. nih.govbiorxiv.orgcsic.es |

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for volatile and semi-volatile compounds.

GC-FID has been employed in the analysis of various indazole derivatives. For instance, the monitoring of the coupling of 1H-indazole was performed using GC-FID analysis. escholarship.org In another study, GC-FID was utilized for the analysis of AMB-FUBINACA, a synthetic cannabinoid with an indazole core, in criminal evidence. chula.ac.th The method was validated for its specificity, linearity, precision, and accuracy, demonstrating its suitability for quantitative analysis. chula.ac.th

The selection of the stationary phase (column) and temperature programming are critical for achieving good separation in GC. A common column choice is a diphenyl dimethyl polysiloxane capillary column. chula.ac.th

The table below summarizes a typical GC-FID setup for the analysis of indazole derivatives.

| Parameter | Description |

| Column | Often a non-polar or medium-polarity column like a diphenyl dimethyl polysiloxane column. chula.ac.th |

| Carrier Gas | Typically an inert gas such as nitrogen or helium. chula.ac.th |

| Injector and Detector Temperature | Optimized to ensure efficient vaporization and detection without thermal degradation. chula.ac.th |

| Temperature Program | A specific temperature gradient is used to elute compounds with different boiling points at different times. |

| Internal Standard | An internal standard may be used for accurate quantification. chula.ac.th |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance.

TLC is widely used in the synthesis of indazole derivatives. For example, during the synthesis of 1-allyl-3-chloro-5-nitro-1H-indazole, TLC was used to monitor the disappearance of the starting material, indicating the completion of the reaction. iucr.orgresearchgate.net Similarly, in the synthesis of 1H-indazole-3-carboxaldehyde derivatives, TLC analysis showed the consumption of starting materials and the appearance of products. rsc.orgrsc.org

The choice of the mobile phase (eluent) is crucial for achieving good separation on the TLC plate. A mixture of ethyl acetate (B1210297) and hexane (B92381) is a common eluent system for indazole derivatives. iucr.orgresearchgate.net Visualization of the spots on the TLC plate is typically done under UV light or by using a staining agent. rsc.org

The table below provides an overview of typical TLC conditions for monitoring reactions involving indazole compounds.

| Parameter | Description |

| Stationary Phase | Silica gel plates (e.g., Silica Gel 60 F254) are commonly used. rsc.orgrsc.org |

| Mobile Phase (Eluent) | A mixture of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane) is frequently employed. The ratio is adjusted to achieve optimal separation. iucr.orgresearchgate.net |

| Visualization | UV lamp (at 254 nm and/or 360 nm) and/or staining with reagents like iodine vapor or specific chemical stains. rsc.org |

| Application | Monitoring reaction progress by observing the disappearance of starting material spots and the appearance of product spots. iucr.orgresearchgate.netrsc.orgrsc.org |

Computational Chemistry and Theoretical Studies on 5 Chloro 1h Indazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict and analyze the electronic structure and properties of molecules. irjweb.commultidisciplinaryjournals.com By calculating the electron density, DFT methods can determine the optimized molecular geometry, vibrational frequencies, and a host of electronic parameters that govern the chemical behavior of 5-Chloro-1H-indazole. Functionals like B3LYP are commonly employed for such calculations, often paired with basis sets like 6-31G++(d,p) or def2-SVP to provide a balance of accuracy and computational efficiency. tandfonline.comnih.govresearchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov

Theoretical calculations for indazole derivatives have been performed to determine these values. For instance, in a study of various indazole derivatives, DFT calculations were used to determine their HOMO, LUMO, and energy gap values to correlate them with corrosion inhibition properties. researchgate.net The lower the HOMO-LUMO energy gap, the more readily charge transfer can occur, which can be indicative of greater biological or chemical activity. nih.gov

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.2967 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8096 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | 4.4871 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. irjweb.com |

Note: The data in the table is for a representative triazine derivative used here for illustrative purposes of the concepts, as specific values for this compound were not available in the searched literature. irjweb.com

Global reactivity descriptors are derived from the HOMO and LUMO energy values and provide a quantitative measure of a molecule's stability and reactivity. researchgate.netresearchgate.net These descriptors are calculated using the following relationships, often based on Koopmans' theorem:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons towards itself. χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer. η = (ELUMO - EHOMO) / 2

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule will undergo a chemical reaction. S = 1 / η

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. A higher electrophilicity index indicates a stronger ability to act as an electrophile. nih.gov ω = χ² / (2η)

Nucleophilicity (ε): The inverse of the electrophilicity index. researchgate.net ε = 1 / ω

These parameters are crucial for predicting how this compound will behave in chemical reactions and biological systems. nih.gov For example, a high electrophilicity index suggests the molecule can bind effectively with biological macromolecules. nih.gov

| Descriptor | Value | Formula |

|---|---|---|

| Electronegativity (χ) | 4.053 eV | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | 2.244 eV | η = (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 0.446 eV⁻¹ | S = 1 / η |

| Electrophilicity Index (ω) | 3.660 eV | ω = χ² / (2η) |

Note: The values in this table are calculated from the representative HOMO/LUMO data in Table 1 for illustrative purposes.

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a fundamental measure of a molecule's basicity. For indazole derivatives, protonation can occur at the nitrogen atoms of the pyrazole (B372694) ring. Theoretical studies have shown that 2H-indazole tautomers are stronger bases and have a higher ring nitrogen–proton affinity than the more stable 1H-indazole tautomers. chemicalbook.com The proton affinity for the parent 1H-indazole is reported as 900.80 kJ/mol. chemeo.com The presence of the electron-withdrawing chlorine atom at the C5 position in this compound is expected to decrease the electron density on the heterocyclic ring system, thereby slightly reducing its proton affinity compared to the unsubstituted 1H-indazole.

DFT calculations are highly effective for predicting the vibrational spectra (FT-IR and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum is then compared with experimental data, often requiring a scaling factor to correct for anharmonicity and other systematic errors in the calculation. nih.gov This correlation allows for a precise assignment of the observed vibrational bands to specific motions of the molecule's functional groups, such as N-H stretching, C-Cl stretching, and aromatic C-H bending. researchgate.netasianresassoc.org For instance, in related heterocyclic compounds, characteristic bands for azomethine groups (C=N) and thione groups (–NH–C(=S)-) have been assigned by comparing experimental and theoretical spectra. nih.gov Experimental IR spectral data for this compound is available, which can be used to validate such theoretical predictions. nih.gov

The way molecules pack in the solid state is governed by intermolecular interactions. Computational methods like Natural Bond Orbital (NBO) analysis and Hirshfeld surface analysis can elucidate these forces. researchgate.net NBO analysis can identify and quantify interactions such as hydrogen bonds by examining the delocalization of electron density between occupied and unoccupied orbitals. researchgate.netasianresassoc.org For this compound, strong N-H···N hydrogen bonds are expected, forming dimers or chains, which are characteristic of indazole structures. researchgate.net Hirshfeld surface analysis provides a visual representation of intermolecular contacts, highlighting regions involved in hydrogen bonding, C-H···π interactions, and π-π stacking, which would involve the fused benzene (B151609) and pyrazole rings. aphrc.org

Vibrational Spectra Prediction and Interpretation

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein's active site. tandfonline.comresearchgate.net

Docking studies on various indazole derivatives have been performed against numerous biological targets. tandfonline.comnih.gov For example, derivatives of 3-chloro-6-nitro-1H-indazole were docked into the active site of Leishmania infantum trypanothione (B104310) reductase to rationalize their biological activity. tandfonline.comnih.gov The simulations revealed that the compounds formed stable complexes with the enzyme, indicated by negative binding energies, and identified key interactions like hydrogen bonds and van der Waals forces with specific amino acid residues. tandfonline.com Similarly, docking studies of this compound derivatives could be performed to explore their potential as inhibitors of specific enzymes, such as kinases or other targets relevant to disease. researchgate.net The results, including binding energy scores (kcal/mol) and specific amino acid interactions, would provide a structural basis for its potential biological effects and guide the synthesis of more potent analogues. asianresassoc.org

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By simulating the interactions within a system, MD can provide valuable information about the conformational stability and dynamics of a molecule like this compound in various environments, such as in a biological system.

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of MD can be applied to understand its likely conformational behavior. The indazole ring itself is a rigid bicyclic system. The primary source of conformational flexibility would be associated with any substituents, though in the case of the simple 5-chloro substitution, this is not a significant factor.

MD simulations of substituted indazole derivatives in complex with biological targets, such as proteins, have been performed to assess the stability of the ligand-protein interactions. rsc.orgnih.govresearchgate.net These studies typically show that the indazole scaffold provides a stable anchor within the binding pocket. For this compound, an MD simulation would likely reveal minimal fluctuations of the core ring structure, indicating its inherent stability. The chlorine atom at the 5-position is not expected to introduce significant conformational strain. The simulation would primarily illustrate the stability of the planar indazole ring and its interactions with the surrounding solvent molecules or amino acid residues in a protein's active site. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are key parameters analyzed in MD simulations to quantify the stability of the molecule and its constituent atoms, respectively. rsc.orginflibnet.ac.in

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures.

2D-QSAR Analysis

Two-dimensional QSAR (2D-QSAR) studies utilize descriptors calculated from the 2D representation of a molecule to develop a predictive model. These descriptors can include topological, electronic, and physicochemical properties. For a series of 5-substituted indazole derivatives, a 2D-QSAR model could be developed to understand the influence of the substituent at the 5-position on a specific biological activity.

In a typical 2D-QSAR study of indazole derivatives, a dataset of compounds with known biological activities is used. innovareacademics.innih.gov Various 2D descriptors are calculated for each molecule, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., partial charges, dipole moment).

Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity, and polar surface area (TPSA). innovareacademics.in

Multiple Linear Regression (MLR) is a common statistical method used to build the 2D-QSAR model, which takes the form of an equation relating the biological activity to a combination of the most relevant descriptors. nih.govresearchgate.net The quality and predictive power of the model are assessed using statistical parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the F-test value. innovareacademics.inlongdom.org For substituted indazoles, studies have shown that descriptors related to lipophilicity (SlogP) and topology (T_C_N_5, T_2_N_0) can be important for their biological activity. innovareacademics.in

A hypothetical 2D-QSAR study on a series of 5-substituted indazoles might reveal that the presence of an electron-withdrawing group like chlorine at the 5-position significantly influences the biological activity, potentially through its impact on the electronic distribution and binding interactions with a target protein.

3D-QSAR Analysis

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. mdpi.comsci-hub.se These methods require the alignment of the set of molecules under study.

In a 3D-QSAR study of indazole derivatives, the aligned molecules are placed in a 3D grid, and the steric and electrostatic interaction fields are calculated at each grid point. mdpi.comsci-hub.se

CoMFA: This method calculates the steric and electrostatic fields around the molecules. The resulting field values are then correlated with the biological activity using Partial Least Squares (PLS) analysis. sci-hub.se

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive model of the structure-activity relationship. mdpi.comsci-hub.se

The results of 3D-QSAR studies are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.comsci-hub.se For example, a contour map might show that a bulky substituent is favored in a particular region (steric map) or that an electropositive group is beneficial at another location (electrostatic map). Studies on substituted indazoles have indicated that both electrostatic and hydrophobic interactions can be crucial for their biological activity. innovareacademics.in The chlorine atom at the 5-position of this compound would contribute to the electrostatic and hydrophobic fields and its influence would be quantified and visualized in a 3D-QSAR model.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and avoid late-stage failures. Various computational tools and web servers, such as SwissADME and pkCSM, are available for these predictions. biotech-asia.orguni-saarland.debdpsjournal.org

For this compound, a general ADMET profile can be predicted based on its structure. The following table summarizes some of the key predicted ADMET properties for indazole derivatives, which can be extrapolated to this compound.

| Property | Predicted Value/Characteristic | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Good absorption from the gastrointestinal tract is expected. |

| Caco-2 Permeability | Moderate to High | Indicates the potential for the compound to cross the intestinal epithelial barrier. nih.gov |

| P-glycoprotein Substrate | Likely No | The compound is not likely to be actively pumped out of cells, which is favorable for bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Likely Yes | The compound may be able to cross the BBB and have effects on the central nervous system. |

| Plasma Protein Binding | Moderate | The extent of binding to plasma proteins can affect the free concentration of the drug available to exert its effect. nih.gov |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP1A2, CYP2C9, CYP2C19) | Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. |

| Excretion | ||

| Renal OCT2 Substrate | Likely No | The compound is not expected to be a substrate for the organic cation transporter 2, which is involved in renal excretion. |

| Toxicity | ||

| AMES Toxicity | Likely No | The compound is not predicted to be mutagenic. |

| hERG Inhibition | Low to Moderate Risk | Inhibition of the hERG potassium channel can lead to cardiotoxicity. nih.gov |

| Hepatotoxicity | Possible Risk | Some indazole derivatives may have a risk of liver toxicity. |

This table is a generalized prediction based on studies of indazole derivatives and may not represent the exact values for this compound.

Drug-Likeness and Bioavailability Profiling

Drug-likeness is a qualitative concept used to assess whether a compound has properties that would make it a likely drug candidate. This is often evaluated using rules such as Lipinski's Rule of Five. researchgate.netnih.govijcrt.org Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Lipinski's Rule of Five states that an orally active drug generally has:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular weight (MW) of less than 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

The properties of this compound are well within the limits of Lipinski's Rule of Five, suggesting it has good potential for oral bioavailability.

| Parameter | Value for this compound | Lipinski's Rule |

| Molecular Weight | 152.58 g/mol nih.gov | < 500 |

| logP | ~2.8 nih.gov | ≤ 5 |

| Hydrogen Bond Donors | 1 nih.gov | ≤ 5 |

| Hydrogen Bond Acceptors | 2 nih.gov | ≤ 10 |

The bioavailability score is another metric that can be calculated based on a combination of physicochemical properties. For many indazole derivatives, this score is favorable, further supporting their potential as drug candidates. jcchems.com

The Bioavailability Radar is a graphical representation that provides a quick assessment of a compound's drug-likeness. nih.govrsc.orgacs.org It typically evaluates parameters such as lipophilicity, size, polarity, solubility, flexibility, and saturation. For a molecule to be considered "drug-like," its plot should fall within a defined "pink" area representing the optimal range for each property. Based on its physicochemical properties, this compound is expected to have a favorable bioavailability radar profile.

Pharmacological and Biological Research Applications of 5 Chloro 1h Indazole Derivatives

Anti-Inflammatory Activity

The anti-inflammatory potential of 5-Chloro-1H-indazole derivatives has been a key area of investigation, with studies focusing on their ability to modulate inflammatory pathways. ontosight.aiontosight.ai

Inhibition of Pro-Inflammatory Cytokines and Enzymes

Research has demonstrated that indazole derivatives can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. ontosight.aijptcp.com Studies on various indazole compounds have shown a significant reduction in inflammation in preclinical models, suggesting their therapeutic potential for conditions like rheumatoid arthritis. For instance, certain indazole derivatives have been observed to significantly inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response. nih.gov In one study, indazole and its derivatives dose-dependently inhibited carrageenan-induced hind paw edema in rats, indicating a potent anti-inflammatory action. nih.gov The mechanism for this is believed to involve the inhibition of pro-inflammatory mediators. nih.gov

Furthermore, some indazole derivatives have been identified as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in inflammatory responses. researchgate.net By inhibiting ASK1, these compounds can suppress the downstream phosphorylation of p38 and JNK, which in turn reduces the expression of pro-inflammatory cytokines. researchgate.net

Cyclooxygenase-2 (COX-2) Inhibition Studies

A significant aspect of the anti-inflammatory action of this compound derivatives is their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is a key enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. nih.gov Several studies have focused on designing and synthesizing indazole derivatives as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. innovareacademics.in